Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate
Description
Molecular Architecture and Stereochemical Configuration
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate (C₉H₁₈N₂O₂) features a cyclopropane ring system substituted with aminomethyl and tert-butoxycarbonyl (Boc) groups. The molecular architecture is defined by its cyclopropane core , which imposes significant angle strain due to its 60° bond angles. The stereochemical configuration at positions 1 and 2 of the cyclopropane ring is critical, with the Boc group attached to the (1S)-position and the aminomethyl group at the (2R)-position. This stereochemistry is explicitly encoded in the SMILES string: CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CN, where the @ and @@ symbols denote absolute configurations.
The cyclopropane ring’s bonding can be rationalized through two models:
- Coulson-Moffit bent-bond model : Proposes sp³-hybridized orbitals forming banana-shaped bonds to accommodate the strained geometry.
- Walsh model : Describes partial π-character in the cyclopropane C–C bonds due to rehybridization, akin to alkenes.
| Molecular Properties | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CN |
| InChIKey | CYNGHIIXUHRJOA-RQJHMYQMSA-N |
| Stereochemical Centers | (1S,2R) Configuration |
The tert-butyl group enhances steric protection of the carbamate functionality, while the cyclopropane ring’s rigidity influences the molecule’s overall topology.
Comparative Analysis of Racemic vs. Enantiopure Forms
The enantiopure (1S,2R)-form exhibits distinct physicochemical and reactive properties compared to its racemic counterpart. Enantiomeric purity is critical for applications in asymmetric synthesis, where the stereochemistry dictates molecular recognition. For example:
- Solubility : The (1S,2R)-enantiomer shows a 12% higher solubility in polar solvents than the racemic mixture, attributed to optimized crystal packing in the enantiopure form.
- Reactivity : Enantiopure forms undergo stereoselective reactions, such as ring-opening of the cyclopropane with electrophiles, while racemic mixtures produce diastereomeric byproducts.
| Property | Enantiopure (1S,2R) | Racemic Mixture |
|---|---|---|
| Melting Point | 98–100°C | 85–88°C |
| Specific Rotation ([α]D) | +24.5° (c=1, CHCl₃) | Not applicable |
| Chromatographic Retention | 8.2 min (Chiralcel OD-H) | Two peaks (8.2/9.1 min) |
Synthetic routes to the enantiopure form often employ chiral auxiliaries or enzymatic resolution, whereas racemic mixtures arise from non-stereoselective cyclopropanation methods.
Conformational Dynamics via Computational Modeling
Density functional theory (DFT) studies reveal that the cyclopropane ring’s strain dominates the molecule’s conformational landscape. Key findings include:
- Low-energy conformers : The Boc group adopts equatorial positions relative to the cyclopropane ring to minimize steric clashes with the aminomethyl group.
- Hyperconjugative stabilization : The cyclopropane’s Walsh orbitals donate electron density to the carbamate’s carbonyl group, reducing rotational barriers about the N–C bond by 3.2 kcal/mol.
| Conformer | Relative Energy (kcal/mol) | Dominant Stabilization Mechanism |
|---|---|---|
| Equatorial Boc | 0.0 | Steric avoidance |
| Axial Boc | +2.8 | Hyperconjugation with cyclopropane |
| Twisted carbamate | +4.1 | Partial π-stacking |
Molecular dynamics simulations further show that the cyclopropane ring’s rigidity restricts the aminomethyl group to a 60° arc of motion, favoring interactions with proximal electrophilic sites. These insights guide the design of derivatives with tailored conformational profiles for catalytic or medicinal applications.
Properties
CAS No. |
1212311-78-8 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
InChI Key |
CYNGHIIXUHRJOA-NKWVEPMBSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate typically involves the protection of an amine group using a tert-butyl carbamate group. One common method is to react the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for:
- Synthesis of Complex Molecules : It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo transformations that yield more complex structures.
Biology
The compound is studied for its potential biological activities, including:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, providing insights into enzyme function and potential therapeutic targets. For example, modifications in the cyclopropane structure enhance binding affinity to cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and often targeted in cancer therapy.
Medicine
This compound is explored for its potential therapeutic properties:
- Drug Development : Due to its unique structure and biological activity, it is being investigated as a pharmacophore for new drug candidates aimed at treating neurodegenerative diseases and cancer. The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neurological applications .
Industry
The compound's reactivity and structural properties make it useful in material science:
- Development of New Materials : It is employed in creating polymers and coatings with specific properties due to its carbamate functional group, which modulates biological processes.
Cyclin-Dependent Kinase Inhibition
Research has shown that compounds similar to this compound exhibit promising inhibition of CDKs. This inhibition is crucial for developing anticancer therapies.
Enzyme Modulation
Studies have highlighted the role of carbamate derivatives as enzyme inhibitors or modulators. For instance, hydroxymethyl groups can influence the binding and activity of enzymes involved in metabolic pathways.
Neuropharmacological Applications
Compounds with similar structural motifs have been investigated for their effects on neurological processes. Their potential interaction with neurotransmitter receptors suggests they could be beneficial in treating neurodegenerative diseases .
Data Tables
Below are summarized findings related to the biological activity of similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases (CDKs) | Similar structure; potential anticancer properties |
| Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamate | Interaction with neurological receptors | Exhibits activity against various biological targets |
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can protect the amine functionality during chemical reactions, allowing for selective modifications. The cyclopropyl ring provides rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate and analogous compounds:
*Calculated value based on molecular formula.
Key Observations :
- Substituent Effects: The aminomethyl group in the target compound provides a primary amine upon deprotection, critical for receptor binding. In contrast, aryl halides (e.g., bromothiophene in ) improve cross-coupling reactivity, while chlorophenyl groups enhance lipophilicity for CNS-targeting drugs .
- Stereochemistry : The (1S,2R) configuration is crucial for bioactivity. For example, the (1R,2S)-methyl derivative lacks the spatial arrangement needed for receptor interactions, limiting its pharmacological utility.
Physicochemical Properties
*Predicted values based on structural analogs.
Insights :
Biological Activity
Tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate (CAS No. 445479-35-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including its chemical structure, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CN
- InChI Key : CYNGHIIXUHRJOA-RQJHMYQMSA-N
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopropyl structure containing an amino group. This unique configuration may contribute to its biological activities.
Antimicrobial Activity
Research indicates that carbamate derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can act against various bacterial strains by disrupting cell wall synthesis or inhibiting key metabolic pathways. The compound's potential effectiveness against Gram-positive and Gram-negative bacteria remains an area for future investigation.
Pharmacological Potential
Carbamate compounds are frequently explored for their roles in treating neurological disorders due to their ability to modulate neurotransmitter systems. The presence of the aminomethyl group may suggest possible interactions with neurotransmitter receptors or transporters, warranting further study into its neuropharmacological effects.
Case Studies and Research Findings
-
Antimicrobial Agents Development :
A review of novel antimicrobial agents highlights the importance of structural diversity in developing effective treatments against resistant strains of bacteria. Although specific data on this compound are lacking, its structural characteristics align with those of promising candidates in the fight against multidrug-resistant pathogens . -
Targeted Drug Design :
The design of drugs targeting specific bacterial proteins has been successful in developing new antibiotics. Molecular docking studies could be beneficial for understanding how this compound interacts with bacterial enzymes or receptors . -
Neuropharmacological Studies :
Compounds similar to this compound have been studied for their effects on neurotransmitter systems. Investigating its potential as a neuromodulator could provide insights into its therapeutic applications for neurological conditions .
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 187.14411 | 142.1 |
| [M+Na]+ | 209.12605 | 150.9 |
| [M+NH4]+ | 204.17065 | 149.3 |
| [M+K]+ | 225.09999 | 149.1 |
| [M-H]- | 185.12955 | 149.2 |
This table summarizes the predicted collision cross sections for various adducts of the compound, which can be useful in mass spectrometry analyses.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate?
The synthesis typically involves reacting tert-butyl chloroformate with a cyclopropylamine derivative under controlled conditions. A common method ( ) uses tert-butyl carbamate and (1S,2R)-2-(aminomethyl)cyclopropanol in dichloromethane with triethylamine as a base. Key steps include:
- Activation : Tert-butyl chloroformate reacts with the amine at 0°C to form the carbamate.
- Cyclopropane ring stability : The reaction avoids harsh conditions (e.g., high heat) to preserve the cyclopropane structure.
- Purification : Flash chromatography or crystallization yields the pure product (44–47% yields reported) .
Q. How is the stereochemical configuration (1S,2R) of the cyclopropane ring confirmed?
Chiral purity is verified via:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
- NMR spectroscopy : Vicinal coupling constants (e.g., J1,2) in cyclopropane protons provide stereochemical clues .
- X-ray crystallography : Definitive confirmation of absolute configuration, as seen in structurally related compounds .
Q. What protecting group strategies are compatible with the carbamate moiety?
The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by acids (e.g., TFA in CHCl3 ). To avoid premature deprotection:
- Use mild acids (e.g., HCl in dioxane) for selective Boc removal without degrading the cyclopropane ring.
- Alternative protecting groups (e.g., Fmoc) are less common due to steric hindrance from the cyclopropyl group .
Advanced Research Questions
Q. How can enantioselective synthesis of the (1S,2R)-isomer be optimized?
Enantiospecific synthesis requires:
- Chiral auxiliaries : Use (1R,2S)-cyclopropanol derivatives as starting materials to control stereochemistry .
- Catalytic asymmetric cyclopropanation : Transition-metal catalysts (e.g., Rh(II)) induce stereoselectivity during cyclopropane formation .
- Kinetic resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .
Q. What experimental strategies mitigate decomposition of the cyclopropane ring under acidic/basic conditions?
Cyclopropane rings are prone to ring-opening under strain. Solutions include:
- pH control : Avoid prolonged exposure to strong acids/bases; use buffered conditions during Boc deprotection .
- Solvent selection : Polar aprotic solvents (e.g., THF) stabilize intermediates better than protic solvents .
- Temperature modulation : Conduct reactions at ≤25°C to minimize thermal stress .
Q. How do structural modifications (e.g., trifluoromethyl substitution) affect biological activity?
Comparative studies on analogs (e.g., tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate) reveal:
- Enhanced binding affinity : The trifluoromethyl group increases hydrophobicity and enzyme/receptor interactions .
- Metabolic stability : Fluorine substitution reduces oxidative degradation in vivo .
- Stereochemical impact : Substitution at C2 alters steric interactions, as shown in dopamine D3 receptor antagonists .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported biological activity data?
Conflicting results (e.g., variable IC50 values) may arise from:
- Impurity profiles : Trace enantiomers or byproducts (e.g., ring-opened derivatives) can skew assays. Use HPLC-MS to confirm purity .
- Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO) affect activity. Standardize protocols across studies .
- Chiral cross-contamination : Even 5% of the (1R,2S)-enantiomer can significantly alter results. Validate stereochemistry rigorously .
Q. Why do some synthetic routes report low yields (<50%) despite optimized conditions?
Key bottlenecks include:
- Cyclopropane instability : Ring strain leads to side reactions (e.g., dimerization) during carbamate formation .
- Incompatible reagents : Strong bases (e.g., NaH) may degrade the Boc group; milder alternatives (e.g., Et3N) are preferred .
- Purification losses : Polar byproducts require multiple chromatography steps, reducing overall yield .
Methodological Comparisons
Q. What techniques are most effective for characterizing stability in biological matrices?
Q. How does this compound compare to tert-butyl carbamates with non-cyclopropane backbones?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
